molecular formula C3H5ClO6S2 B8538592 3-Chloro-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide

3-Chloro-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide

Cat. No. B8538592
M. Wt: 236.7 g/mol
InChI Key: FOZZBKCQELZCLH-UHFFFAOYSA-N
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Patent
US08124793B2

Procedure details

A solution of 1.25 g of KMnO4 and 7.8 mL of conc. HCl in 115 mL of ice cooled H2O was stirred for 2 hrs. To this solution was added 2.02 g of ethylene methanedisulfonate in 25 mL of 0.5 molar NaOH. The solid obtained after acidification was placed in 15 mL of 0.5 M NaOH and the filtrate acidified to give 1.1 g of ethylene chloromethanedisulfonate, m.p. 85-88° C. (91-6).
[Compound]
Name
( 91-6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
115 mL
Type
solvent
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-][Mn](=O)(=O)=O.[K+].[ClH:7].O.[CH2:9]1[S:17](=[O:19])(=[O:18])[O:16][CH2:15][CH2:14][O:13][S:10]1(=[O:12])=[O:11]>[OH-].[Na+]>[Cl:7][CH:9]1[S:10](=[O:11])(=[O:12])[O:13][CH2:14][CH2:15][O:16][S:17]1(=[O:19])=[O:18] |f:0.1,5.6|

Inputs

Step One
Name
( 91-6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
7.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
ice
Quantity
115 mL
Type
solvent
Smiles
Step Three
Name
Quantity
2.02 g
Type
reactant
Smiles
C1S(=O)(=O)OCCOS1(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid obtained after acidification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1S(=O)(=O)OCCOS1(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.